Varenicline acts on nicotinic acetylcholine receptors (nAChRs) in the brain, particularly those in the ventral tegmental area (VTA) – a region associated with reward and motivation. Nicotine binds to these receptors, triggering the release of dopamine, a neurotransmitter that creates feelings of pleasure and reinforcement, thus fueling addiction. Varenicline acts as a partial agonist, meaning it partially activates the nAChRs, reducing cravings and withdrawal symptoms while mitigating the pleasurable effects of nicotine if a person relapses PubMed Central: .
Numerous clinical trials have evaluated varenicline's effectiveness compared to placebo or other smoking cessation medications. Studies consistently demonstrate higher quit rates for individuals using varenicline compared to those receiving a placebo National Institutes of Health: . Varenicline also shows superiority over other medications like bupropion (Zyban) in some studies The Cochrane Collaboration.
Research indicates that combining varenicline with behavioral support, such as counseling or quitlines, further improves smoking cessation rates compared to using varenicline alone National Institutes of Health: .pmc/articles/PMC3100078/.
Studies investigating varenicline's long-term efficacy show mixed results. Some research suggests continued abstinence benefits even after treatment cessation, while others indicate relapse rates become similar to placebo groups after a period National Institutes of Health: .pmc/articles/PMC3100078/.
Irritant;Environmental Hazard
1 Fiore, M.C., et al. (2000). Treating tobacco use and dependence: Clinical Practice Guideline. U.S. Department of Health and Human Services, Public Health Service.
2 Corelli, R.L., & Hudman, K.S. (2002). Medications for smoking cessation. Western Journal of Medicine, 176, 131-35.
3 Gonzales, D., et al. (2006). Varenicline, an a4ß2 nicotinic acetylcholine receptor partial agonist, vs sustained-release Bupropion and placebo for smoking cessation: A randomized controlled trial. Journal of the American Medical Association, 296, 47-55.
4 Tonstad, S. (2002). Use of sustained-release bupropion in specific patient populations for smoking cessation. Drugs, 62, 37-43.
5 Ahluwalia, J.S., et al. (2002). Sustained-release bupropion for smoking cessation in African Americans: A randomized controlled trial. Journal of the American Medical, 288, 497-99.
6 Mooney, S.E., & Sofouglu, M. (2006). Bupropion for the treatment of nicotine withdrawal and craving. Expert Review of Neurotherapeutics, 6, 965-81.
7 Stapleton JA, Watson L, Spirling LI, et al. Varenicline in the routine treatment of tobacco dependence: a pre-post comparison with nicotine replacement therapy and an evaluation in those with mental illness. Addiction 2007;103:146-54.
8 Fiore, M.C, Jaen, C.R., Baker, T.B., et al. (2008). Treating Tobacco Use and Dependence: 2008 Update. Clinical Practice Guideline. Rockville, MD: U.S. Department of Health and Human Services. Public Health Service.
9 http://www.fda.gov/Drugs/DrugSafety/PostmarketDrugSafetyInformationforPatientsandProviders/ucm124818.htm(link is external)
10 West, R., Baker, C.L., Cappelleri, J.C., Bushmakin, A.G. (2008). Effect of varenicline and bupropion SR on craving, nicotine withdrawal symptoms, and rewarding effects of smoking during a quit attempt. Psychopharmacology, 197, 371-377.
11 Williams, K.E., Reeves, K.R. et al. (2007). A double-blind study evaluating the long-term safety of varenicline for smoking cessation. Current Medical Research and Opinion, 23 (4); 793-801.
12 Tonstad, S., Tonnesen, P. et al. (2006). Effect of Maintence Therapy with Varenicline on Smoking Cessation: A Randcomized Controlled Trial. Journal of the American Medical Association, 296: 64-71.
13 Schmitz, J.M., Stotts, A.L. (2007). Buproprion and cognitive-behavioral therapy for smoking cessation in women. Nicotine & Tobacco Research, 9 (7); 785.